molecular formula C17H14Cl3NO3 B2985791 [2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,4-dichlorobenzoate CAS No. 1002990-58-0

[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,4-dichlorobenzoate

Cat. No. B2985791
CAS RN: 1002990-58-0
M. Wt: 386.65
InChI Key: PGVNYBHRFPXXLY-UHFFFAOYSA-N
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Description

[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,4-dichlorobenzoate is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as CEC or Compound 6, and it is a potent inhibitor of the human epidermal growth factor receptor (HER) family. The purpose of

Scientific Research Applications

Optical Electronics

This compound’s derivatives, particularly those related to quinoline, exhibit nonlinear optical properties which are essential in the development of organic light-emitting diodes (OLEDs). The presence of delocalized π-electrons and functional groups enhances these properties, making them suitable for use in OLEDs that require materials with specific light absorption and emission characteristics .

Thermal Annealing of Thin Films

The thermal evaporation technique can be used to create thin films of this compound, which are then subjected to thermal annealing. This process affects the structural properties of the films, as observed through X-ray diffraction and scanning electron microscopy. The annealing process can lead to an increase in grain size, which is crucial for applications that require specific structural configurations .

Organic Semiconductors

Due to its π-conjugated electron system, this compound is of interest in the field of organic semiconductors. These materials have applications in gas sensors, film transistors, and photovoltaic cells. The investigation into these materials has opened up new avenues in molecular electronics, where the compound’s derivatives could play a significant role .

Biological Activities

Indole derivatives, which share a similar structural motif with the compound , have shown a wide range of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could be modified to enhance these properties for potential therapeutic applications .

Pharmacological Research

The indole nucleus, found in many bioactive aromatic compounds, is also present in this compound. It binds with high affinity to multiple receptors, which is beneficial in developing new derivatives for various treatments. The compound’s structure could be utilized to synthesize new pharmacophores with broad-spectrum biological activities .

Synthesis of Novel Drug Molecules

The compound’s structure allows for the synthesis of novel drug molecules. By incorporating the indole nucleus into medicinal compounds, researchers can create new drugs with enhanced efficacy and targeted delivery mechanisms. This application is particularly relevant in the design of drugs with specific pharmacokinetic and pharmacodynamic profiles .

properties

IUPAC Name

[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl3NO3/c18-12-3-1-11(2-4-12)7-8-21-16(22)10-24-17(23)14-6-5-13(19)9-15(14)20/h1-6,9H,7-8,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVNYBHRFPXXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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